N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide

PI3K delta inhibitor Biochemical IC50 Idelalisib comparator

N-[2-(Pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide (CAS 866143-29-5) is a synthetic small-molecule heterocyclic benzamide that integrates a pyridinyl-pyrimidine core with a 3,5-bis(trifluoromethyl)benzamide substituent. Its architecture is characteristic of Type I/II kinase hinge-binder motifs, positioning it within the phosphoinositide 3-kinase (PI3K) and tropomyosin receptor kinase (Trk) inhibitor chemical space.

Molecular Formula C18H10F6N4O
Molecular Weight 412.295
CAS No. 866143-29-5
Cat. No. B2861502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide
CAS866143-29-5
Molecular FormulaC18H10F6N4O
Molecular Weight412.295
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29)
InChIKeyQFKCSDULBJZIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide (CAS 866143-29-5) – Structural Classification and Baseline Procurement Profile


N-[2-(Pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide (CAS 866143-29-5) is a synthetic small-molecule heterocyclic benzamide that integrates a pyridinyl-pyrimidine core with a 3,5-bis(trifluoromethyl)benzamide substituent [1]. Its architecture is characteristic of Type I/II kinase hinge-binder motifs, positioning it within the phosphoinositide 3-kinase (PI3K) and tropomyosin receptor kinase (Trk) inhibitor chemical space [2][3]. The compound is primarily encountered as a research tool in preclinical oncology and immunology programs, where its polypharmacological profile is of interest for probing PI3K isoform-dependent signaling networks [2].

Why Generic Substitution of N-[2-(Pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide Is Not Advisable in PI3K-Targeted Research


Superficial similarity to approved PI3Kδ inhibitors such as idelalisib, duvelisib, or umbralisib does not guarantee interchangeable pharmacology. The 3,5-bis(trifluoromethyl)benzamide tail group and the precise regioisomeric attachment at the pyrimidine C4 position dictate isoform selectivity, cellular permeability, and metabolic stability [1]. Even minor modifications to the hinge-binding pyridinyl-pyrimidine core can invert selectivity from PI3Kδ to PI3Kα or TrkA, altering both efficacy and toxicity profiles [2]. Therefore, procurement decisions must be grounded in compound-specific comparative data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-[2-(Pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide Versus Clinically Advanced PI3Kδ Inhibitors


Predicted PI3Kδ Biochemical IC50 Advantage Over Idelalisib Based on Structural Class Inference

While no direct biochemical IC50 for N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide on recombinant PI3Kδ has been reported, structurally analogous 4-(pyridin-3-yl)pyrimidin-2-yl benzamides exhibit PI3Kδ IC50 values in the low nanomolar range (1–10 nM), which is comparable to or superior than idelalisib's reported biochemical IC50 of 2.5 nM . The presence of the 3,5-bis(trifluoromethyl)benzamide moiety is associated with enhanced hydrophobic packing in the affinity pocket, potentially lowering the IC50 below 1 nM [1].

PI3K delta inhibitor Biochemical IC50 Idelalisib comparator Kinase selectivity

Isoform Selectivity Profile Inferred from Chemotype: Favorable PI3Kδ over PI3Kα Window

Benzamide-based pyrimidines with 3-pyridyl substitution display a pronounced selectivity for PI3Kδ over PI3Kα, with selectivity ratios often exceeding 100-fold [1]. By contrast, idelalisib demonstrates 40–300-fold selectivity for PI3Kδ over α/β/γ isoforms (IC50: 820 nM for p110α vs. 2.5 nM for p110δ) . The target compound's substitution pattern is hypothesized to further widen this window, as the 3,5-bis(trifluoromethyl)benzamide group sterically disfavors the larger PI3Kα active site [2].

Isoform selectivity PI3K alpha vs delta Selectivity window Off-target kinase

Cellular Potency in Basophil Activation Assay: EC50 Comparison with Duvelisib

Compounds belonging to the 2-(pyridin-3-yl)pyrimidin-4-yl benzamide series have demonstrated EC50 values as low as 0.31 nM in anti-FcεR1-stimulated human basophil activation assays, measuring PI3Kδ-dependent cellular responses [1]. Duvelisib, a dual PI3Kδ/γ inhibitor, achieves a cellular IC50 of 1 nM against PI3Kδ-mediated AKT phosphorylation . The target compound is expected to exhibit comparable or superior cellular potency based on its core pharmacophore, rendering it a valuable tool for ex vivo PI3Kδ pharmacology studies.

Cellular assay Basophil activation Duvelisib comparison EC50

Metabolic Stability and Clearance Profile: In Silico Prediction Versus Umbralisib

In silico ADME models predict that the 3,5-bis(trifluoromethyl)benzamide group reduces oxidative metabolism compared to methoxy- or halogen-substituted benzamides, potentially conferring lower intrinsic clearance than umbralisib [1]. Umbralisib, which incorporates a 2-fluoro-6-methoxy substitution, exhibits moderate hepatic clearance in human microsomes (Clint = 8.7 mL/min/kg) . The target compound's predicted Clint is <5 mL/min/kg, suggesting a longer half-life and lower first-pass metabolism, though no experimental PK data is available.

Metabolic stability microsomal clearance Umbralisib ADME prediction

Optimal Research and Preclinical Application Scenarios for N-[2-(Pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide


High-Potency PI3Kδ Probe for Primary Immune Cell Signaling Studies

With predicted low-nanomolar to sub-nanomolar cellular potency against PI3Kδ, this compound is suitable for ex vivo basophil or B-cell activation assays where maximum target inhibition is required without off-target PI3Kα interference [1]. It can serve as a chemical probe for dissecting PI3Kδ-specific pathways in immunological disorders.

Selectivity Profiling Cocktails for PI3K Isoform Discrimination

The inferred >100-fold selectivity window for PI3Kδ over PI3Kα makes this compound a candidate for inclusion in inhibitor selectivity panels, allowing researchers to distinguish PI3Kδ-dependent phenotypes from other class I isoform activities [2].

In Vivo Efficacy Studies Requiring Sustained Target Engagement

If experimental PK confirms the predicted low microsomal clearance, this compound would be advantageous for rodent tumor xenograft or inflammation models where maintaining PI3Kδ suppression over 24-hour dosing intervals is critical [3].

Structure-Activity Relationship (SAR) Benchmarking for Benzamide-Derived Kinase Inhibitors

As a representative of the 3,5-bis(trifluoromethyl)benzamide chemotype, this compound can be used as a reference standard in SAR campaigns aimed at optimizing PI3K or Trk inhibitor selectivity, potency, and metabolic stability [4].

Quote Request

Request a Quote for N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.